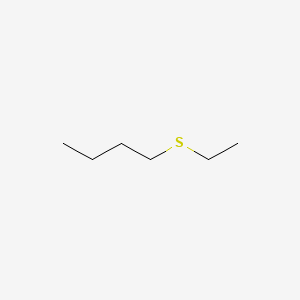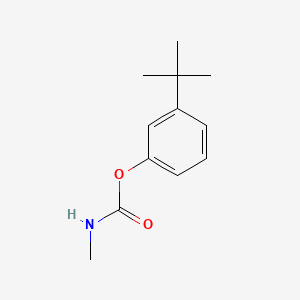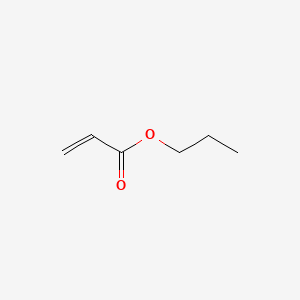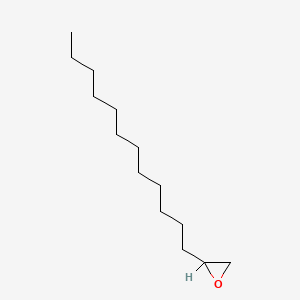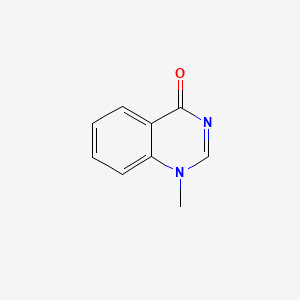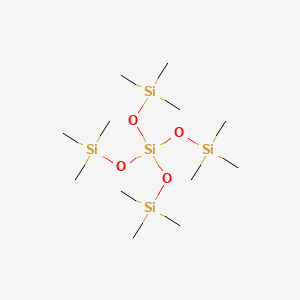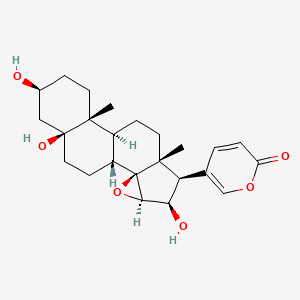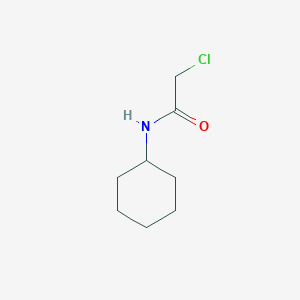
2-Chloro-N-cyclohexylacetamide
Übersicht
Beschreibung
2-Chloro-N-cyclohexylacetamide is a chemical compound with the CAS Number: 23605-23-4 and a molecular weight of 175.66 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 2-Chloro-N-cyclohexylacetamide involves a mixture of quinazolinone derivative and alkyl halides, namely 2-chloro-N-(4-nitrophenyl)acetamide, 2-chloro-N-cyclohexyl acetamide and/or ethyl chloroacetate in dry acetone . The mixture is heated under reflux for 24-30 hours .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-cyclohexylacetamide is C8H14ClNO . The InChI code is 1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) .
Physical And Chemical Properties Analysis
2-Chloro-N-cyclohexylacetamide has a molecular weight of 175.66 . It is a solid substance that should be stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Analogues : A study by Jose, Dimitrov, & Denny (2018) discusses the synthesis of ketamine and related analogues. Ketamine, chemically similar to 2-Chloro-N-cyclohexylacetamide, is widely used in medical treatments and emergency departments. The review provides insights into the synthesis efforts and future research outlook for ketamine-like molecules.
Physiological Effects : Another study by Yohannes (2018) focuses on the physiological effects of ketamine, a compound related to 2-Chloro-N-cyclohexylacetamide. This research can provide context for understanding the physiological impact of similar compounds in clinical settings.
Pharmacological Applications : Ferreira et al. (2019) conducted a study on the in vitro antiproliferative activity of 2-Chloro-N-arylacetamides on human cancer cells. Their research, published in "Toxicology and Applied Pharmacology", evaluated the cytotoxic effects of these compounds and their potential as tools against human cancers.
Chemical Properties and Synthesis : Research by Santos et al. (2014) on chloroacetamides, closely related to 2-Chloro-N-cyclohexylacetamide, examined their geometries and conformational behaviors. This study provides insights into the chemical properties and potential synthesis routes for similar compounds.
Molecular Docking and Biological Activity : Kumar et al. (2019) conducted a study on the docking of 2-Chloro-N,N-Diphenylacetamide derivatives on enzymes and evaluated their analgesic activity. Their research, published in the "Oriental Journal of Chemistry", provides insights into the biological activity and potential therapeutic applications of these compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFIWYGMZQJEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278579 | |
| Record name | 2-Chloro-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-cyclohexylacetamide | |
CAS RN |
23605-23-4 | |
| Record name | 23605-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-cyclohexylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


